5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
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Overview
Description
. This compound belongs to the class of phenols and is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate typically involves the acetylation of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-ol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound can be achieved through extraction from ginger rhizomes followed by purification processes. The extraction involves solvent extraction techniques, and the purification is done using chromatographic methods .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, especially at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-ol.
Substitution: Formation of various esters and ethers.
Scientific Research Applications
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its antioxidant properties.
Medicine: Investigated for potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress pathways. The molecular targets include reactive oxygen species and various enzymes involved in oxidative stress .
Comparison with Similar Compounds
- 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one
- 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane
Comparison: 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is unique due to its acetylated form, which may enhance its bioavailability and stability compared to its non-acetylated counterparts .
Biological Activity
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, also known as a derivative of bisphenol compounds, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes multiple hydroxyl groups, which are often associated with various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Basic Information
Property | Value |
---|---|
Molecular Formula | C21H26O5 |
Molecular Weight | 358.43 g/mol |
CAS Number | 1269839-24-8 |
Appearance | Oily |
Density | 1.206 g/cm³ (predicted) |
Boiling Point | 565.6 °C (predicted) |
pKa | 10.07 (predicted) |
Structural Characteristics
The compound features a heptane backbone with hydroxyl substitutions at the 1, 7 positions and acetylation at the 3 position. These modifications contribute to its solubility and reactivity, influencing its biological interactions.
Antioxidant Activity
Research indicates that compounds with multiple hydroxyl groups often exhibit significant antioxidant properties. The presence of these groups in this compound suggests it may scavenge free radicals effectively. A study demonstrated that similar compounds can reduce oxidative stress in cellular models, potentially preventing cellular damage associated with various diseases .
Anticancer Potential
Preliminary studies have shown that derivatives of this compound may possess anticancer properties. For instance, related bisphenol compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the modulation of signaling pathways associated with apoptosis and cell cycle regulation. Research findings suggest that the compound could induce apoptosis in cancer cell lines through caspase activation and mitochondrial pathway engagement .
Hormonal Activity
The structural similarity to endocrine-disrupting chemicals raises concerns about potential hormonal activity. Some studies have indicated that similar compounds can act as weak estrogens or antiestrogens, influencing hormone receptor pathways. This activity could have implications for reproductive health and cancer risk, necessitating further investigation into the endocrine-disrupting potential of this compound .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with polyphenolic structures have been documented to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. Investigations into related compounds suggest that this compound may exhibit similar properties, providing a basis for its potential use in inflammatory conditions .
Study on Antioxidant Properties
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various phenolic compounds, including derivatives similar to this compound. The results indicated a significant reduction in lipid peroxidation levels in vitro, suggesting strong antioxidant activity .
Anticancer Research
In a controlled laboratory setting, researchers tested the compound against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed an IC50 value indicating effective inhibition of cell growth at micromolar concentrations. Mechanistic studies revealed that apoptosis was induced through mitochondrial dysfunction and caspase activation pathways.
Properties
IUPAC Name |
[5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-15(22)26-21(13-7-17-4-10-19(24)11-5-17)14-20(25)12-6-16-2-8-18(23)9-3-16/h2-5,8-11,20-21,23-25H,6-7,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFLPOLVWWPIPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.